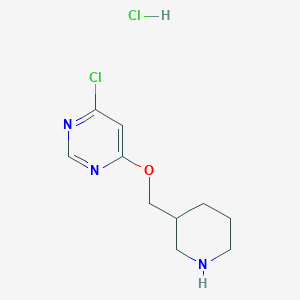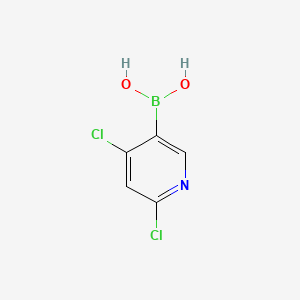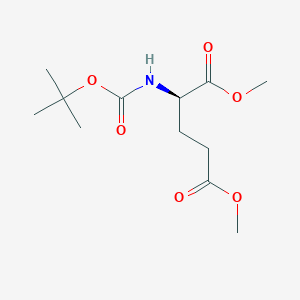
2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid
Overview
Description
The compound “2-(2,2-Dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The “2,2-Dimethylpropyl” group is an alkyl group, and “carboxylic acid” refers to the -COOH functional group.
Molecular Structure Analysis
The molecular structure of this compound would include a five-membered thiazolidine ring, with the “2,2-Dimethylpropyl” group and the carboxylic acid group attached to specific carbon atoms in the ring .Chemical Reactions Analysis
As a thiazolidine derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group is acidic and can participate in acid-base reactions, while the thiazolidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Biological Potential and Medicinal Chemistry
The 1,3-thiazolidin-4-one nucleus, along with its functionalized analogs like glitazones, rhodanines, and pseudothiohydantoins, exhibits significant pharmacological importance. These compounds are prominent in commercial pharmaceuticals and hold potential against various diseases, indicating a promising future in medicinal chemistry. Their synthesis methodologies, structural representations, and biological properties have evolved significantly since their inception in the mid-nineteenth century, highlighting their extensive biological potential (Santos, Jones Jr., & Silva, 2018).
Synthetic and Structural Insights
The synthetic route of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid. The structural properties and conformation of the resulting compounds have been elucidated through high-resolution magnetic resonance spectra and ab initio calculations, offering insights into the potential modifications and applications of these compounds (Issac & Tierney, 1996).
Therapeutic and Pharmaceutical Applications
Thiazolidine motifs, present in diverse natural and bioactive compounds, exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties. The presence of sulfur in these compounds enhances their pharmacological properties, making them attractive for the synthesis of valuable organic combinations. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity, indicating their significance in probe design and as potential next-generation drug candidates (Sahiba et al., 2020).
Bioactivity and Molecular Interactions
The thiazolidin-4-one ring system is a crucial pharmacophore and a privileged scaffold in medicinal chemistry. Recent studies have highlighted the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The influence of different substituents on the biological activity of these compounds has been discussed, offering insights for the rational design of new small molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)4-7-10-6(5-13-7)8(11)12/h6-7,10H,4-5H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSEGFGHVFBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1NC(CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)

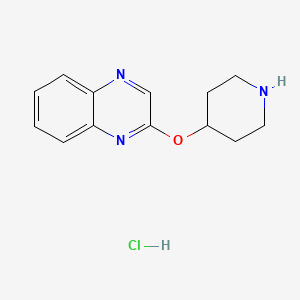

![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)


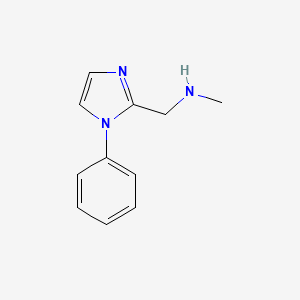
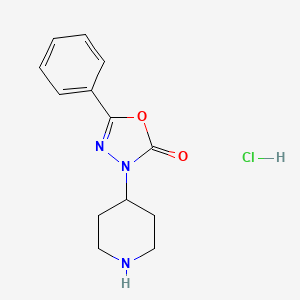
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
